12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid
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Overview
Description
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid is a complex organic compound that features a benzene ring substituted with benzoyl and chlorobenzene sulfonyl groups, linked to a dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid typically involves multiple steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is synthesized by reacting benzoyl chloride with thionyl chloride under reflux conditions.
Sulfonylation: The benzoyl chloride intermediate undergoes sulfonylation with chlorobenzene sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The sulfonylated product is then reacted with dodecanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The benzene ring can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes like cyclooxygenase (COX) and modulation of signaling pathways such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
- 12-[(3-Benzoyl-4-methylbenzene-1-sulfonyl)amino]dodecanoic acid
- 12-[(3-Benzoyl-4-fluorobenzene-1-sulfonyl)amino]dodecanoic acid
Uniqueness
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
111855-67-5 |
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Molecular Formula |
C25H32ClNO5S |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
12-[(3-benzoyl-4-chlorophenyl)sulfonylamino]dodecanoic acid |
InChI |
InChI=1S/C25H32ClNO5S/c26-23-17-16-21(19-22(23)25(30)20-13-9-8-10-14-20)33(31,32)27-18-12-7-5-3-1-2-4-6-11-15-24(28)29/h8-10,13-14,16-17,19,27H,1-7,11-12,15,18H2,(H,28,29) |
InChI Key |
QSZYAXXMLAVCHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCCCCCCCCCCC(=O)O)Cl |
Origin of Product |
United States |
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